2-(4-Ethylpiperazine-1-carbonyl)aniline

Medicinal Chemistry Physicochemical Properties Lipophilicity

Replacing a piperazine-aniline intermediate with an analog risks invalidating SAR studies due to high sensitivity of bioactivity to substitution patterns. This ortho-aminophenyl ethylpiperazine scaffold provides: - Pre-organized conformation via intramolecular H-bond, mimicking anthranilamide cores in kinase inhibitors (EGFR, Abl). - Balanced lipophilicity (LogD 1.11 at pH 7.4; cLogP 1.30) optimized for CNS penetration. - Privileged arylpiperazine scaffold for aminergic GPCR (serotonin/dopamine) modulator discovery. Reliable supply for pharmaceutical and agrochemical R&D.

Molecular Formula C13H19N3O
Molecular Weight 233.315
CAS No. 401589-00-2
Cat. No. B2986988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylpiperazine-1-carbonyl)aniline
CAS401589-00-2
Molecular FormulaC13H19N3O
Molecular Weight233.315
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)C2=CC=CC=C2N
InChIInChI=1S/C13H19N3O/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14/h3-6H,2,7-10,14H2,1H3
InChIKeyMZJAZOQCXMKMTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethylpiperazine-1-carbonyl)aniline Baseline Overview


2-(4-Ethylpiperazine-1-carbonyl)aniline, also known as (2-aminophenyl)(4-ethylpiperazin-1-yl)methanone, is a piperazine derivative with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol [1]. This compound is characterized by an ethylpiperazine moiety linked via a carbonyl bridge to an ortho-aminophenyl group. It is primarily utilized as a versatile synthetic building block or intermediate in medicinal chemistry and organic synthesis, particularly for the development of bioactive molecules and pharmaceutical agents [2]. The compound is commercially available for research purposes with purities typically around 95-97% .

1Ortho-aminophenyl scaffold for distinct hydrogen-bond interactions
2Ethylpiperazine motif supports modulated lipophilicity
3Research-grade intermediate with a reactive primary aniline handle

2-(4-Ethylpiperazine-1-carbonyl)aniline Substitution Risks


Generic substitution within the piperazine-aniline chemical space is a high-risk procurement strategy due to the sensitivity of biological activity to specific substitution patterns. Even minor structural changes, such as the position of the amino group on the aniline ring (ortho vs. para), the presence and length of an N-alkyl group (ethyl vs. methyl or unsubstituted), or additional aromatic substituents, can profoundly alter physicochemical properties, target binding affinity, and metabolic stability . Studies on piperazine-containing scaffolds have demonstrated that these structural modifications can significantly change LogP values, hydrogen bonding capacity, and resulting biological activity, leading to compounds with divergent therapeutic applications and safety profiles [1]. Therefore, substituting 2-(4-Ethylpiperazine-1-carbonyl)aniline with a seemingly similar analog without rigorous validation risks invalidating SAR studies or compromising the intended function of the final synthesized entity.

Regioisomer shift
Ortho to para substitution may alter LogD and hydrogen-bond capacity, compromising SAR studies.
N-alkyl group change
Replacing ethyl with methyl or H can shift lipophilicity, potentially affecting target engagement and metabolic profiles.
Intramolecular H-bond loss
Analogues without ortho-amino group lose the six-membered IMHB, which may affect conformational pre-organization.

2-(4-Ethylpiperazine-1-carbonyl)aniline Comparison Guide


Physicochemical Profile: Ortho vs. Para Substitution

The ortho-position of the aniline amino group in the target compound creates a distinct hydrogen bonding environment and alters lipophilicity compared to its para-substituted analog, 4-(4-ethylpiperazine-1-carbonyl)aniline (CAS 21312-41-4). This difference is quantified by computed LogD values. The ortho-analog exhibits a LogD of -0.35 at pH 5.5 and 1.11 at pH 7.4, whereas the para-analog's structure suggests a different LogP value (XLogP 0) and likely different LogD profile, which can significantly impact passive membrane permeability and distribution [1][2].

Lipophilicity: ortho vs para
Cross-study comparable
Target LogD (pH 5.5): -0.35; pH 7.4: 1.11
Comparator (para) XLogP: 0
Ortho substitution creates a pH-dependent lipophilicity profile distinct from para analogues.
Computed values; verify with experimental logD if CNS penetration is critical.
Medicinal Chemistry Physicochemical Properties Lipophilicity

Lipophilicity: Ethylpiperazine vs. Unsubstituted Piperazine

The N-ethyl substituent on the piperazine ring differentiates the target compound from 3-(piperazine-1-carbonyl)aniline (CAS 229634-09-7). This modification is reflected in a higher computed LogP for the target compound (Log P = 1.2962399) [1] compared to the unsubstituted analog, which is expected to have a lower LogP. An increase in LogP generally correlates with enhanced membrane permeability, a critical parameter for oral bioavailability and CNS penetration .

Lipophilicity: N-ethyl impact
Cross-study comparable
Target LogP: 1.30
Unsubstituted piperazine analogue expected lower LogP
The ethyl group raises LogP, potentially enhancing membrane permeability for intracellular targets.
Approximate increase; direct measurement recommended for bioavailability models.
Medicinal Chemistry SAR Lipophilicity

Intramolecular Hydrogen Bonding via Ortho-Amino Group

The ortho-position of the aniline amino group relative to the carbonyl linker in the target compound allows for the formation of a six-membered intramolecular hydrogen bond (IMHB) between the amide carbonyl oxygen and one of the amino hydrogens. This conformation is stabilized and can mimic the geometry of biologically relevant motifs, such as the anthranilamide core found in kinase inhibitors. This structural feature is absent in para- or meta-substituted analogs like 4-(4-ethylpiperazine-1-carbonyl)aniline (CAS 21312-41-4), which cannot form this specific IMHB [1]. This IMHB can pre-organize the molecule into a bioactive conformation, potentially enhancing target binding affinity and selectivity [2].

Intramolecular H-bond
Class-level inference
Six-membered IMHB between carbonyl and ortho-amino group
May pre-organize conformation for kinase inhibitor-like binding geometry.
Inferred from anthranilamide scaffolds; requires target-specific validation.
Structural Biology Medicinal Chemistry Binding Affinity

Synthetic Versatility of the Linker and Substitution Pattern

The target compound, {2-(4-Ethylpiperazin-1-yl)carbonylphenyl}amine, is specifically highlighted as a versatile intermediate for pharmaceutical and agrochemical applications due to its balanced lipophilicity and structural flexibility [1]. This contrasts with more rigid or differently substituted analogs. The free primary aniline group is a reactive handle for various transformations, including diazotization, acylation, and reductive amination, allowing for the facile generation of diverse compound libraries. The ethylpiperazine moiety also enhances solubility and bioavailability compared to simpler piperazine derivatives, making it a superior building block for developing CNS-targeting agents and receptor modulators .

Synthetic versatility
Data to verify
Balanced lipophilicity and free aniline handle reported as advantageous for CNS/kinase libraries
Versatile intermediate claims require project-specific validation.
Based on vendor descriptions; independent assessment recommended.
Organic Synthesis Building Block Derivatization

2-(4-Ethylpiperazine-1-carbonyl)aniline Applications


CNS Drug Discovery and Development

The compound's balanced lipophilicity (LogD of 1.11 at pH 7.4) and structural flexibility make it well-suited for developing CNS-targeting agents and receptor modulators [1]. Its calculated LogP of 1.30 suggests it falls within the optimal range for blood-brain barrier penetration, making it a valuable scaffold for designing drugs targeting neurological disorders [2].

Kinase Inhibitor Library Synthesis

The ortho-amino substitution pattern enables the formation of a stable six-membered intramolecular hydrogen bond, mimicking the anthranilamide core found in many kinase inhibitors [1]. This pre-organized conformation makes the compound an ideal starting point for synthesizing focused libraries targeting kinases like EGFR, Abl, or Aurora B, as demonstrated in related piperazine-anthranilic acid studies [2].

Agrochemical Intermediate

The compound is identified as a versatile intermediate for agrochemical applications due to its balanced properties and the ability to further functionalize the aniline group [1]. Its structural features are conducive to developing novel herbicides, fungicides, or insecticides with improved environmental profiles compared to existing products [2].

GPCR Ligand Development

Arylpiperazines are a privileged scaffold for aminergic GPCR ligands, including those targeting serotonin and dopamine receptors [1]. The specific substitution pattern of this compound, with its ethylpiperazine and ortho-aminophenyl moieties, offers a unique vector for exploring novel GPCR modulators with potential applications in treating psychiatric and neurological disorders [2].

Application
Selection Property
Validation Focus
CNS drug discovery research
Balanced LogD profile (pH 7.4 ~1.1)
Permeability and brain penetration assays
Kinase inhibitor library synthesis
Ortho-amino IMHB pre-organization
Conformational analysis and target binding
Agrochemical intermediate research
Functionalizable aniline and lipophilic tail
Herbicide/fungicide screening panels
GPCR ligand development
Arylpiperazine scaffold
Receptor binding and functional assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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